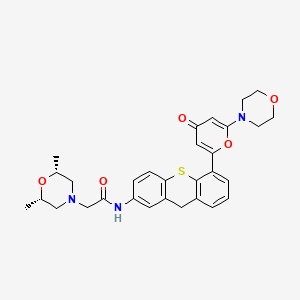

KU-60019

描述

属性

IUPAC Name |

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N3O5S/c1-19-16-32(17-20(2)37-19)18-28(35)31-23-6-7-27-22(13-23)12-21-4-3-5-25(30(21)39-27)26-14-24(34)15-29(38-26)33-8-10-36-11-9-33/h3-7,13-15,19-20H,8-12,16-18H2,1-2H3,(H,31,35)/t19-,20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCELLOWTHJGVIC-BGYRXZFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00580453 | |

| Record name | 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925701-49-1 | |

| Record name | KU-60019 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925701491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KU-60019 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAN358A69K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

KU-60019: A Technical Guide to its Mechanism of Action in the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-60019 is a second-generation, highly potent and selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the cellular response to DNA double-strand breaks (DSBs).[1][2][3] As a central component of the DNA Damage Response (DDR) network, ATM activation triggers a cascade of signaling events that orchestrate cell cycle arrest, DNA repair, or apoptosis.[4] Consequently, inhibitors of ATM, such as this compound, are valuable tools for both basic research and as potential therapeutic agents to sensitize cancer cells to radiation and chemotherapy.[1][5][6] This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and pathway diagrams.

Core Mechanism of Action: ATM Inhibition

At its core, this compound functions as an ATP-competitive inhibitor of the ATM kinase.[7] In the presence of DNA double-strand breaks, the MRE11-RAD50-NBS1 (MRN) complex recruits and activates ATM. Activated ATM then phosphorylates a multitude of downstream substrates to initiate the DDR.[8] this compound binds to the ATP-binding pocket of ATM, preventing the phosphorylation of these substrates and effectively halting the DDR signaling cascade at its origin. This inhibition is rapid and reversible.[3][7]

The consequences of ATM inhibition by this compound are multifaceted:

-

Abrogation of Cell Cycle Checkpoints: By preventing the phosphorylation and activation of key cell cycle regulators such as p53 and CHK2, this compound disrupts the G1/S and G2/M checkpoints that are normally activated in response to DNA damage.[1][5] This allows cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and cell death.

-

Impaired DNA Repair: this compound inhibits the phosphorylation of numerous proteins involved in DNA repair, including the histone variant H2AX (to form γ-H2AX) and KAP1.[3][8] The formation of γ-H2AX foci is a critical early event in the recruitment of DNA repair factors to the site of damage. By blocking this, this compound compromises the efficient repair of DSBs.

-

Radiosensitization and Chemosensitization: By crippling the cell's ability to respond to and repair DNA damage, this compound significantly enhances the cytotoxic effects of DNA-damaging agents like ionizing radiation (IR) and certain chemotherapeutics, such as topoisomerase II poisons.[2][6][9][10]

-

Inhibition of Pro-Survival Signaling: Beyond its role in the DDR, this compound has been shown to reduce the phosphorylation of AKT at serine 473, thereby inhibiting a critical pro-survival signaling pathway.[1][2][11] This action may contribute to its anti-cancer effects independently of its role in the DDR.

Quantitative Data

The potency and selectivity of this compound have been characterized in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Kinase Inhibitory Potency and Selectivity

| Kinase | IC50 | Ki | Selectivity vs. ATM (fold) |

| ATM | 6.3 nM[4][11][12] | 2.2 nM (for KU-55933) | 1 |

| DNA-PKcs | 1.7 µM[11][12] | Not Reported | ~270 |

| ATR | >10 µM[11][12] | Not Reported | >1600 |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Effective Concentrations for Inhibition of Downstream ATM Targets

| Cell Line | ATM Target | Treatment | This compound Concentration | Result |

| U87 Glioma | p53 (S15) | 10 Gy IR | 1 µM | Partial Inhibition[1][12] |

| U87 Glioma | p53 (S15) | 10 Gy IR | 3 µM | Complete Inhibition[1][12] |

| U1242 Glioma | CHK2 (T68) | 5 Gy IR | 3 µM | Complete Inhibition[1] |

| U1242 Glioma | p53 (S15) | IR | 300 nM | Complete Inhibition[3] |

| U1242 Glioma | γ-H2AX (S139) | IR | 300 nM | Complete Inhibition[3] |

| MCF-7 Breast Cancer | p-p53 (Ser15) | Doxorubicin | Not Specified | Inhibition of phosphorylation[5] |

Table 3: Radiosensitization Enhancement

| Cell Line | This compound Concentration | Dose-Enhancement Ratio (DER) |

| Human Glioma | 1 µM | 1.7[11] |

| Human Glioma | 10 µM | 4.4[1][11] |

Signaling Pathways and Experimental Workflows

Diagram 1: DNA Damage Response Pathway and this compound Inhibition

References

- 1. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound, ATM kinase inhibitor (CAS 925701-49-1) | Abcam [abcam.com]

- 5. Improved ataxia telangiectasia mutated kinase inhibitor KU60019 provides a promising treatment strategy for non-invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATM inhibitor KU60019 synergistically sensitizes lung cancer cells to topoisomerase II poisons by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of ATM kinase activity does not phenocopy ATM protein disruption: Implications for the clinical utility of ATM kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

What is the difference between KU-60019 and KU-55933?

An In-depth Technical Guide to the Core Differences Between KU-60019 and KU-55933

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two pivotal small molecule inhibitors of the Ataxia-Telangiectasia Mutated (ATM) kinase: KU-55933 and its improved analogue, this compound. This document outlines their mechanisms of action, potency, specificity, and effects on cellular signaling pathways, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Molecular Target and Mechanism of Action

Both KU-55933 and this compound are potent, ATP-competitive inhibitors of ATM kinase.[1][2] ATM is a master regulator of the DNA damage response (DDR), a critical cellular process for maintaining genomic stability. Upon DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis. By competing with ATP for the kinase domain of ATM, both KU-55933 and this compound effectively block this signaling cascade.

Potency and Specificity: A Quantitative Comparison

This compound was developed as a more potent and effective analogue of KU-55933.[3][4][5] The following tables summarize the key quantitative differences in their inhibitory activities.

Table 1: In Vitro Kinase Inhibitory Potency

| Inhibitor | Target | IC50 (nM) | Ki (nM) |

| KU-55933 | ATM | 12.9[6][7] | 2.2[1][2][6][7] |

| This compound | ATM | 6.3[4][5][8][9] | ~1.1 (inferred) |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity in vitro. A lower IC50 value indicates a more potent inhibitor. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Table 2: Selectivity Profile Against Other PIKK Family Kinases

| Inhibitor | DNA-PK (IC50) | ATR (IC50) | mTOR (IC50) | PI3K (IC50) |

| KU-55933 | 2,500 nM[1][2][6] | >100,000 nM[1][2] | 9,300 nM[1][2][6] | 16,600 nM[1][2][6] |

| This compound | 1,700 nM[4][5][9] | >10,000 nM[4][5][9] | Not significantly inhibited[4] | Not significantly inhibited[4] |

This table highlights the high selectivity of both inhibitors for ATM over other related kinases.

Cellular Effects and Signaling Pathways

The enhanced potency of this compound translates to more effective inhibition of ATM-dependent signaling in cellular contexts.

Inhibition of the DNA Damage Response

In response to ionizing radiation (IR), this compound is approximately 10-fold more effective than KU-55933 at inhibiting the phosphorylation of key ATM substrates, including p53 (at Ser15), H2AX (producing γ-H2AX), and CHK2.[3][5] For instance, 3 µM of this compound can completely block IR-induced p53 phosphorylation, a feat that requires 10 µM of KU-55933.[5] This potent inhibition of the DDR leads to increased radiosensitization of cancer cells.

Impact on Pro-Survival Signaling

Interestingly, both inhibitors have been shown to affect the pro-survival AKT signaling pathway. This compound can reduce both basal and insulin-induced phosphorylation of AKT at Ser473.[3] This suggests a role for ATM in regulating AKT signaling, potentially through a phosphatase. The inhibition of this pro-survival pathway may contribute to the anti-cancer effects of these compounds beyond their role in the DDR. KU-55933 has also been shown to block the phosphorylation of Akt induced by growth factors in cancer cells.[10]

Effects on Cell Migration and Invasion

This compound has been demonstrated to inhibit the migration and invasion of glioma cells in vitro.[3] This effect is linked to the inhibition of AKT and ERK signaling pathways, suggesting that ATM may play a role in regulating cell motility.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize and compare KU-55933 and this compound.

In Vitro Kinase Assay

This assay is used to determine the IC50 and Ki values of the inhibitors against purified kinases.

Methodology:

-

Reaction Mixture Preparation: A reaction buffer containing a specific concentration of the purified kinase (e.g., recombinant ATM), a peptide substrate, and ATP (often radiolabeled, e.g., [γ-³²P]ATP) is prepared.

-

Inhibitor Addition: Serial dilutions of KU-55933 or this compound are added to the reaction mixture.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of a metal cofactor (e.g., Mn²⁺) and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done by spotting the mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration to calculate the IC50 value.

Western Blot Analysis for Phosphoprotein Detection

This technique is used to assess the phosphorylation status of ATM targets within cells.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., human glioma cell lines U87 or U1242) are cultured and treated with KU-55933 or this compound for a specified time before being exposed to ionizing radiation to induce DNA damage.

-

Cell Lysis: Cells are harvested and lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-p53 Ser15) and a loading control (e.g., anti-β-actin). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate and imaged. The band intensities are quantified to determine the relative levels of protein phosphorylation.

Cell Viability and Proliferation Assays

These assays measure the effect of the inhibitors on cell survival and growth.

Methodology (MTT Assay Example):

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.

-

Treatment: Cells are treated with various concentrations of KU-55933 or this compound.

-

Incubation: The plate is incubated for a defined period (e.g., 24-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

Cell Migration and Invasion Assays

These assays evaluate the impact of the inhibitors on cell motility.

Methodology (Transwell Assay Example):

-

Chamber Preparation: Transwell inserts with a porous membrane are placed in a multi-well plate. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).

-

Cell Seeding: Cells, pre-treated with the inhibitor or a vehicle control, are seeded in the upper chamber in a serum-free medium.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

Incubation: The plate is incubated to allow cells to migrate or invade through the membrane.

-

Cell Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated/invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Conclusion

This compound is a significantly more potent and effective inhibitor of ATM kinase than its predecessor, KU-55933. This enhanced potency is evident in its lower IC50 value and its superior ability to inhibit ATM-dependent signaling and radiosensitize cancer cells at lower concentrations. Both compounds have demonstrated high selectivity for ATM and have been instrumental in elucidating the role of ATM in the DNA damage response and other cellular processes like pro-survival signaling and cell migration. The improved characteristics of this compound make it a more valuable tool for research and a more promising candidate for further therapeutic development.

References

- 1. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 2. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. angiotensin-1-2-1-8-amide.com [angiotensin-1-2-1-8-amide.com]

- 4. ss-amyloid-1-11.com [ss-amyloid-1-11.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

KU-60019: A Potent and Selective ATM Kinase Inhibitor for Research and Drug Development

An In-depth Technical Guide

KU-60019 is a highly potent and selective second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its potency and selectivity, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, cell biology, and pharmacology.

Core Concepts: Mechanism of Action

This compound functions as an ATP-competitive inhibitor of ATM kinase.[1] In response to DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis. By binding to the ATP-binding pocket of ATM, this compound effectively blocks this phosphorylation cascade, thereby sensitizing cancer cells to DNA-damaging agents such as ionizing radiation and certain chemotherapeutics.

Quantitative Data

The potency and selectivity of this compound have been extensively characterized in various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (ATM) | 6.3 nM | Cell-free kinase assay | [1][2] |

| Selectivity | |||

| vs. DNA-PK | ~270-fold | Cell-free kinase assay (IC50 = 1.7 µM) | [2] |

| vs. ATR | >1600-fold | Cell-free kinase assay (IC50 > 10 µM) | [2] |

Table 1: In Vitro Potency and Selectivity of this compound

| Cell Line | Treatment | Effect | Reference |

| Human Glioma (U87, U1242) | 1 µM this compound + Radiation | >70% decrease in p53 (S15) phosphorylation | [2] |

| Human Glioma (U87) | 3 µM this compound | Blocks basal AKT (S473) phosphorylation by ~70% | [2] |

| Human Glioma (U87) | 3 µM this compound + Insulin | Blocks insulin-induced AKT (S473) phosphorylation by ~50% | [2] |

Table 2: Cellular Activity of this compound

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

ATM Kinase Inhibition Assay (Cell-free)

This assay quantifies the ability of this compound to inhibit the kinase activity of purified ATM.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 10 mM MnCl2, 1 mM DTT, and 5 µM ATP.

-

Enzyme and Substrate: Add purified recombinant ATM kinase and a suitable substrate (e.g., a peptide containing the ATM recognition motif) to the reaction mixture.

-

Inhibitor Addition: Add varying concentrations of this compound (typically in DMSO, with a final DMSO concentration kept constant across all wells) to the reaction mixture.

-

Initiation and Incubation: Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP) and incubate at 30°C for a specified time (e.g., 30 minutes).

-

Termination and Detection: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Downstream ATM Targets

This protocol is used to assess the effect of this compound on the phosphorylation of key ATM substrates in cells.

-

Cell Culture and Treatment: Plate cells (e.g., U87 or A549) and allow them to adhere overnight. Treat the cells with this compound at the desired concentrations for a specified duration. To induce DNA damage, cells can be exposed to ionizing radiation (IR) or treated with a radiomimetic agent like bleomycin.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-ATM Ser1981, p-p53 Ser15, γ-H2AX Ser139, p-CHK2 Thr68) and total proteins overnight at 4°C.[3][4]

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Cell Viability Assay (AlamarBlue)

This assay measures the metabolic activity of cells as an indicator of cell viability.[5][6][7][8][9]

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.

-

Compound Treatment: After cell attachment, treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

-

AlamarBlue Addition: Add AlamarBlue reagent to each well at 10% of the culture volume.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light, allowing viable cells to reduce resazurin to the fluorescent resorufin.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) by plotting the data.

Transwell Migration and Invasion Assays

These assays assess the effect of this compound on the migratory and invasive potential of cancer cells.[10][11][12][13]

-

Insert Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.

-

Cell Seeding: Resuspend serum-starved cells in serum-free medium containing this compound or vehicle and seed them into the upper chamber of the inserts.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

-

Cell Removal and Fixation: Carefully remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab. Fix the cells that have migrated to the lower surface with methanol or ethanol.

-

Staining and Visualization: Stain the migrated/invaded cells with crystal violet. Visualize and count the stained cells under a microscope.

-

Data Analysis: Quantify the number of migrated/invaded cells per field of view and compare the results between treated and control groups.

Clonogenic Survival Assay

This assay determines the ability of single cells to form colonies after treatment with this compound and/or radiation, assessing long-term cell survival.[14][15][16][17][18]

-

Cell Seeding: Seed a known number of cells into 6-well plates. The seeding density should be optimized to yield a countable number of colonies (e.g., 50-150) in the control wells.

-

Treatment: Treat the cells with this compound for a specified period before and/or after irradiation with various doses of ionizing radiation.

-

Incubation: After treatment, replace the medium and incubate the plates for 10-14 days to allow for colony formation.

-

Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid and stain them with crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition. Plot the surviving fraction against the radiation dose to generate survival curves and determine the dose enhancement factor (DEF).

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound.

Caption: ATM Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Western Blotting.

Caption: Workflow for AlamarBlue Cell Viability Assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Functional Interaction of H2AX, NBS1, and p53 in ATM-Dependent DNA Damage Responses and Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential roles of ATR and ATM in p53, Chk1, and histone H2AX phosphorylation in response to hyperoxia: ATR-dependent ATM activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. immunologicalsciences.com [immunologicalsciences.com]

- 6. allevi3d.com [allevi3d.com]

- 7. uniscience.co.kr [uniscience.co.kr]

- 8. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. snapcyte.com [snapcyte.com]

- 13. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. researchgate.net [researchgate.net]

- 15. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

The Role of KU-60019 in Cell Cycle Checkpoint Control: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KU-60019 is a potent and specific second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response (DDR). By targeting ATM, this compound effectively abrogates cell cycle checkpoints, particularly the G1/S, intra-S, and G2/M checkpoints, leading to increased sensitivity of cancer cells to DNA damaging agents such as ionizing radiation and chemotherapy. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cell cycle control, and detailed methodologies for its investigation.

Introduction

The integrity of the genome is paramount for cell survival and proper function. Cells have evolved intricate signaling networks, known as cell cycle checkpoints, to arrest cell cycle progression in response to DNA damage, allowing time for repair.[1][2] The ATM kinase is a critical apical kinase in the DDR pathway, activated by DNA double-strand breaks (DSBs).[1][3] Upon activation, ATM phosphorylates a plethora of downstream substrates, including p53 and CHK2, to initiate signaling cascades that result in cell cycle arrest, DNA repair, or apoptosis.[2][3] In many cancers, these checkpoint mechanisms are dysregulated, allowing for the accumulation of mutations and uncontrolled proliferation.

This compound is a highly specific small molecule inhibitor of ATM kinase activity.[4][5] It exhibits significantly greater potency and improved pharmacological properties compared to its predecessor, KU-55933.[4] By inhibiting ATM, this compound prevents the phosphorylation of downstream targets, thereby overriding the DNA damage-induced cell cycle arrest and pushing cells with damaged DNA into mitosis, a phenomenon that often leads to mitotic catastrophe and cell death. This chemosensitizing and radiosensitizing property makes this compound a promising agent in cancer therapy.[4][6]

Data Presentation: Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, highlighting its potency and selectivity.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (ATM) | 6.3 nM | Cell-free assay | [5] |

| IC50 (DNA-PKcs) | 1.7 µM | Cell-free assay | [5] |

| IC50 (ATR) | >10 µM | Cell-free assay | [5] |

| Dose Enhancement Ratio (DER) at 1 µM | 1.7 | Human glioma cells | [7] |

| Dose Enhancement Ratio (DER) at 10 µM | 4.4 | Human glioma cells | [7] |

While specific percentages of cell cycle distribution for this compound as a single agent are not extensively tabulated in the literature, studies consistently report a significant G2/M arrest when used in combination with DNA damaging agents, indicating its role in abrogating the G2 checkpoint.[8][9]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of ATM. This action disrupts the entire downstream signaling cascade that is normally initiated in response to DNA double-strand breaks.

Experimental Protocols

Western Blot Analysis of ATM Signaling

This protocol is for assessing the phosphorylation status of key ATM targets.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ATM (Ser1981), anti-ATM, anti-p-p53 (Ser15), anti-p53, anti-p-CHK2 (Thr68), anti-CHK2, anti-γ-H2AX (Ser139), and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Culture and treat cells with this compound and/or DNA damaging agents for the desired time.

-

Lyse cells in ice-cold lysis buffer.

-

Determine protein concentration using a protein assay.

-

Denature protein lysates by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize protein bands using an ECL detection system.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to determine the cell cycle distribution.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest and wash cells with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.

-

Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.

Experimental and Logical Workflows

The investigation of this compound's role in cell cycle checkpoint control typically follows a structured workflow.

The logical relationship of this compound's effect on cell cycle checkpoints in the context of DNA damage is a key aspect of its therapeutic potential.

Conclusion

This compound is a powerful tool for investigating the role of ATM in cell cycle checkpoint control and holds significant promise as a therapeutic agent. Its ability to specifically inhibit ATM kinase activity leads to the abrogation of DNA damage-induced cell cycle arrest, thereby sensitizing cancer cells to genotoxic therapies. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the potential of this compound in cancer treatment.

References

- 1. abeomics.com [abeomics.com]

- 2. researchgate.net [researchgate.net]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Inhibition of ATM kinase upregulates levels of cell death induced by cannabidiol and γ-irradiation in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

Technical Guide: The Impact of ATM Inhibitor KU-60019 on Glioma Cell Migration and Invasion

Audience: Researchers, scientists, and drug development professionals.

Abstract: Glioblastoma (GBM) remains one of the most aggressive and lethal forms of brain cancer, characterized by its highly infiltrative nature which renders surgical resection incomplete and contributes to tumor recurrence.[1][2] The Ataxia-Telangiectasia Mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), and its inhibition is a key strategy for radiosensitizing glioma cells.[1][3][4] The second-generation ATM inhibitor, KU-60019, has demonstrated significant potency not only as a radiosensitizer but also as a direct inhibitor of glioma cell migration and invasion.[1][5] This document provides an in-depth technical overview of this compound's effects on glioma cell motility, detailing the underlying signaling pathways, presenting quantitative data from key experiments, and outlining the methodologies for reproducing these findings.

Data Presentation: Quantitative Effects of this compound

This compound has been shown to significantly impede the migratory and invasive capabilities of various human glioma cell lines in a dose-dependent manner. The following tables summarize the quantitative findings from in vitro assays.

Table 1: Effect of this compound on Glioma Cell Migration

| Cell Line | Assay Type | This compound Concentration | % Inhibition of Migration (Approx.) | Reference |

|---|---|---|---|---|

| U87 | Transwell Migration | Dose-dependent (1-10 µM) | ≥70% | [3] |

| U1242 | Wound Healing (Scratch) | 3 µM | ≥50% |[3] |

Table 2: Effect of this compound on Glioma Cell Invasion

| Cell Line | Assay Type | This compound Concentration | % Inhibition of Invasion (Approx.) | Reference |

|---|---|---|---|---|

| U87 | Matrigel Transwell Invasion | 3 µM | ~60% | [3] |

| U1242 | Matrigel Transwell Invasion | 3 µM | ~60% |[3][6] |

Signaling Pathways Modulated by this compound

ATM kinase activity is not limited to the DNA damage response; it also influences critical prosurvival and motility pathways.[3][5] this compound exerts its anti-migratory and anti-invasive effects primarily by inhibiting ATM, which in turn modulates the downstream AKT and MEK/ERK signaling pathways.[3][7]

ATM/AKT Pathway: this compound has been shown to reduce the basal phosphorylation of AKT at the Serine 473 (S473) position.[3][4] The AKT pathway is a well-established promoter of cell survival, growth, and motility. By inhibiting ATM, this compound compromises this prosurvival signaling, contributing to the reduction in glioma cell migration and invasion.[3][5] Some evidence suggests that ATM may regulate a protein phosphatase that acts on AKT.[3][4]

ATM/MEK/ERK Pathway: Studies indicate that ATM also regulates glioma migration through the MEK/ERK pathway.[7] Inhibition of MEK, a kinase upstream of ERK, was found to reduce glioma cell migration in vitro, suggesting that this compound's impact on ATM may propagate through this axis to control cell motility.[7]

The following diagram illustrates the proposed signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of these findings. The following are protocols for the key assays used to evaluate glioma cell migration and invasion.

Wound Healing (Scratch) Assay

This assay provides a straightforward method for observing collective cell migration in vitro.

Principle: A "wound" is created in a confluent monolayer of glioma cells. The rate at which cells migrate to close the wound is measured over time, and this rate is compared between cells treated with this compound and untreated controls.

Protocol:

-

Cell Seeding: Seed glioma cells (e.g., U1242) in a 6-well or 12-well plate and culture until they form a confluent monolayer.[8]

-

Wound Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the monolayer.[9]

-

Washing: Gently wash the wells with Phosphate-Buffered Saline (PBS) to remove detached cells and debris.[10]

-

Treatment: Replace the PBS with fresh culture medium containing either this compound at the desired concentration (e.g., 3 µM) or a vehicle control (DMSO).

-

Imaging: Immediately capture an image of the scratch at time 0 using an inverted microscope. Continue to capture images of the same field at regular intervals (e.g., 6, 12, 24 hours).[11]

-

Analysis: Quantify the width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure. A significant decrease in the closure rate in the this compound-treated group compared to the control indicates inhibition of migration.[6]

Transwell Migration and Invasion Assay

This assay, also known as the Boyden chamber assay, quantifies the chemotactic ability of cells.[12][13] For invasion, the assay is modified with an extracellular matrix barrier.

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. Migratory cells move through the pores towards the chemoattractant. For invasion, the membrane is coated with a matrix (e.g., Matrigel), and only invasive cells can degrade the matrix and migrate through.[14]

Protocol:

-

Chamber Preparation:

-

Migration: Rehydrate Transwell inserts with 8 µm pores in serum-free medium.

-

Invasion: Thaw Matrigel on ice. Coat the top of the Transwell membrane with a thin layer of diluted Matrigel and allow it to solidify at 37°C.[13]

-

-

Chemoattractant: Fill the lower wells of the companion plate with culture medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS).

-

Cell Seeding: Resuspend glioma cells (e.g., U87) in serum-free medium containing either this compound (e.g., 3 µM) or a vehicle control. Seed the cell suspension into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C for a period that allows for migration/invasion but not proliferation (e.g., 6 hours for migration, 24-48 hours for invasion).[3][15]

-

Cell Removal: After incubation, carefully remove the non-migrated/non-invaded cells from the top surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated to the underside of the membrane with methanol or 70% ethanol, and then stain them with a solution like 0.2% Crystal Violet.[13][14]

-

Quantification: Elute the stain and measure the absorbance with a plate reader, or count the number of stained cells in several microscopic fields. Compare the results from this compound-treated cells to the controls.

Western Blotting

Western blotting is used to detect and quantify specific proteins in a sample, providing insight into the activity of signaling pathways.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to target proteins (e.g., total ATM, p-AKT, p-p53).

Protocol:

-

Cell Lysis: Treat glioma cells with this compound for the desired time. Lyse the cells in RIPA buffer or 1X SDS sample buffer containing protease and phosphatase inhibitors.[16]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[16][17]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]

-

Blocking: Block the membrane with a solution of 5% nonfat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the protein of interest (e.g., anti-p-AKT S473, anti-p-p53 S15, anti-γ-H2AX).[3][18] The dilution will be antibody-specific.

-

Secondary Antibody Incubation: Wash the membrane with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[17] Quantify band intensity and normalize to a loading control like β-actin or GAPDH.

Conclusion

The ATM kinase inhibitor this compound demonstrates a crucial dual function in glioma therapy. Beyond its established role as a potent radiosensitizer that disrupts the DNA damage response, it directly curtails the malignant spread of glioma cells by inhibiting migration and invasion.[1][3][4] This inhibitory action is mediated through the downregulation of key pro-motility signaling pathways, including AKT and MEK/ERK.[3][7] These findings underscore the therapeutic potential of targeting ATM not only to enhance the efficacy of radiation but also to actively limit tumor infiltration, a primary driver of GBM's lethality. Further preclinical and clinical investigation is warranted to fully realize the potential of this compound and similar ATM inhibitors as a cornerstone of glioblastoma treatment.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Molecular Mechanisms of Glioma Cell Motility | Exon Publications [exonpublications.com]

- 3. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dynamic inhibition of ATM kinase provides a strategy for glioblastoma multiforme radiosensitization and growth control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Wound Healing Assay [bio-protocol.org]

- 9. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]

- 10. Wound-Healing Assay [bio-protocol.org]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Transwell In Vitro Cell Migration and Invasion Assays | Springer Nature Experiments [experiments.springernature.com]

- 13. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 17. Western Blot protocol for ATM Antibody (NB100-306): Novus Biologicals [novusbio.com]

- 18. researchgate.net [researchgate.net]

KU-60019: A Technical Guide to its Potential as a Chemosensitizer in Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

KU-60019, a potent and specific second-generation inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, is emerging as a promising chemosensitizing agent for the treatment of breast cancer. By targeting the core of the DNA damage response (DDR), this compound disrupts the ability of cancer cells to repair the damage induced by conventional chemotherapeutic agents, thereby enhancing their cytotoxic effects. This technical guide provides an in-depth overview of the preclinical evidence supporting the use of this compound as a chemosensitizer in breast cancer, with a focus on its mechanism of action, synergistic interactions with standard-of-care chemotherapies, and the signaling pathways involved. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this area.

Introduction

Breast cancer remains a leading cause of cancer-related mortality in women worldwide. While chemotherapy is a cornerstone of treatment, the development of drug resistance is a major clinical challenge. A key mechanism of resistance involves the robust DNA damage response (DDR) network in cancer cells, which allows them to survive the cytotoxic effects of DNA-damaging agents. The ATM kinase is a master regulator of the DDR, activated by DNA double-strand breaks (DSBs) induced by genotoxic agents like doxorubicin and cisplatin. Upon activation, ATM orchestrates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis.

This compound is a highly specific ATP-competitive inhibitor of ATM kinase, with an IC50 of 6.3 nM.[1] It is an improved analog of the first-generation ATM inhibitor KU-55933.[2] By inhibiting ATM, this compound prevents the phosphorylation of downstream targets, thereby abrogating the DDR and rendering cancer cells more susceptible to the effects of chemotherapy. This guide will explore the preclinical data that underscores the potential of this compound as a chemosensitizer in breast cancer.

Quantitative Data on Chemosensitization

The synergistic effect of this compound in combination with chemotherapeutic agents has been evaluated in various breast cancer cell lines. The following tables summarize the key quantitative findings.

| Cell Line | Treatment | IC50 | Fold-Sensitization | Reference |

| MCF-7 | Doxorubicin | 2.5 mg/L | - | [3] |

| MCF-7 | This compound | 12.4 µM | - | [3] |

| MCF-7 | Doxorubicin + this compound (3 µM) | Not explicitly stated, but significant increase in apoptosis and growth inhibition | Not explicitly stated, but demonstrated potent chemosensitization | [3] |

| MDA-MB-468 (PTEN-deficient) | Cisplatin | Not explicitly stated, but this compound enhanced sensitivity | Preferentially sensitizes PTEN-deficient cells | [4] |

| MDA-MB-231 (PTEN-wildtype) | Cisplatin | Not explicitly stated, but this compound slightly enhanced sensitivity | Slight enhancement of sensitivity | [4] |

Table 1: IC50 Values and Sensitization of Breast Cancer Cell Lines to Chemotherapy in the Presence of this compound.

| Cell Line | Treatment | Apoptosis Rate (% of cells) | Reference |

| MCF-7 | Control | Not specified | [3] |

| MCF-7 | This compound (3 µM) | Not specified | [3] |

| MCF-7 | Doxorubicin (0.25 mg/l) | Not specified | [3] |

| MCF-7 | Doxorubicin (0.25 mg/l) + this compound (3 µM) | Significantly higher than single agents | [3] |

| MDA-MB-468 | Cisplatin + this compound | Increased apoptosis (evidenced by PARP cleavage) | [4] |

Table 2: Effect of this compound on Chemotherapy-Induced Apoptosis in Breast Cancer Cell Lines.

Signaling Pathways

This compound exerts its chemosensitizing effects by modulating key signaling pathways involved in DNA damage response, cell survival, and metastasis.

ATM/p53 Signaling Pathway

In response to DNA damage, ATM phosphorylates p53 at Serine 15, leading to its stabilization and activation. Activated p53 then transcriptionally upregulates genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX). This compound, by inhibiting ATM, prevents the phosphorylation and activation of p53, thereby impairing the G1/S checkpoint and promoting the demise of cells with damaged DNA.[3]

Caption: ATM/p53 signaling in response to DNA damage and its inhibition by this compound.

Akt/E-cadherin Signaling Pathway

This compound has also been shown to inhibit the motility and invasion of breast cancer cells, potentially through the Akt/E-cadherin signaling pathway.[3] The PI3K/Akt pathway is a key regulator of cell survival and proliferation. Phosphorylated Akt (p-Akt) can promote epithelial-mesenchymal transition (EMT), a process that enhances cell motility and invasion, partly by downregulating the cell-cell adhesion molecule E-cadherin. This compound has been observed to decrease the levels of p-Akt, which may lead to an upregulation of E-cadherin, thereby suppressing the invasive phenotype of breast cancer cells.[3]

Caption: Proposed mechanism of this compound on the Akt/E-cadherin pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's chemosensitizing effects in breast cancer.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and chemotherapeutic agents on breast cancer cells.

Protocol:

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent (e.g., doxorubicin), or a combination of both for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 values.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound and chemotherapy.

Protocol:

-

Cell Treatment: Treat breast cancer cells with this compound and/or the chemotherapeutic agent at the desired concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis

Objective: To analyze the expression and phosphorylation status of key proteins in the signaling pathways affected by this compound.

Protocol:

-

Protein Extraction: Treat cells as required, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-ATM, anti-ATM, anti-p-p53, anti-p53, anti-p-Akt, anti-Akt, anti-E-cadherin, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Transwell Migration and Invasion Assays

Objective: To assess the effect of this compound on the migratory and invasive potential of breast cancer cells.

Protocol:

-

Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.

-

Cell Seeding: Seed serum-starved breast cancer cells in the upper chamber in serum-free medium.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Treatment: Add this compound to the upper chamber at the desired concentration.

-

Incubation: Incubate for 24-48 hours.

-

Cell Removal and Staining: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.

-

Quantification: Count the stained cells in several random fields under a microscope.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating this compound as a chemosensitizer.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound has significant potential as a chemosensitizer in breast cancer. By inhibiting the ATM-mediated DNA damage response, this compound enhances the efficacy of DNA-damaging agents like doxorubicin and cisplatin. Furthermore, its ability to suppress cell motility and invasion points to a broader anti-cancer activity.

Future research should focus on:

-

Expanding the scope of investigation: Evaluating the efficacy of this compound in combination with a wider range of chemotherapeutic agents and in diverse breast cancer subtypes, including triple-negative and HER2-positive models.

-

In vivo studies: Conducting comprehensive in vivo studies using patient-derived xenograft (PDX) models to validate the in vitro findings and assess the therapeutic window and potential toxicities.

-

Biomarker discovery: Identifying predictive biomarkers to select patients who are most likely to benefit from this compound combination therapy.

-

Clinical translation: Designing and initiating well-controlled clinical trials to evaluate the safety and efficacy of this compound in breast cancer patients.

References

- 1. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 3. Improved ataxia telangiectasia mutated kinase inhibitor KU60019 provides a promising treatment strategy for non-invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increasing doxorubicin activity against breast cancer cells using PPARγ-ligands and by exploiting circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the specificity of KU-60019 for ATM over other kinases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular signaling, protein kinases play a pivotal role in orchestrating a vast array of physiological and pathological processes. Among these, the Ataxia-Telangiectasia Mutated (ATM) kinase stands as a master regulator of the DNA damage response (DDR), a critical cellular mechanism for maintaining genomic integrity. The development of small molecule inhibitors that can selectively target specific kinases has revolutionized both basic research and clinical oncology. KU-60019 has emerged as a potent and highly specific inhibitor of ATM kinase, demonstrating significant promise as a tool for dissecting ATM-dependent signaling pathways and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the specificity of this compound for ATM over other kinases, supported by quantitative data, detailed experimental protocols, and visual representations of relevant cellular pathways and workflows.

Data Presentation: Kinase Selectivity of this compound

The remarkable specificity of this compound for ATM is a key attribute that distinguishes it from other kinase inhibitors. Extensive in vitro kinase profiling has demonstrated its potent inhibition of ATM with minimal off-target effects on a wide range of other kinases, including those from the same PI3K-like kinase (PIKK) family. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against ATM and other relevant kinases.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. ATM | Reference |

| ATM | 6.3 | - | [1][2][3] |

| DNA-PKcs | 1,700 | ~270-fold | [2][3] |

| ATR | >10,000 | >1,600-fold | [2][3] |

| mTOR | Not significantly inhibited | - | [3] |

| PI3K (p110β/p85α) | Not significantly inhibited | - | |

| PI3K (p120γ) | Not significantly inhibited | - | |

| PI3K (p110δ/p85α) | Not significantly inhibited | - |

Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in in vitro assays. The fold selectivity is calculated by dividing the IC50 of the off-target kinase by the IC50 of ATM.

Signaling Pathways and Experimental Workflows

To visually represent the cellular context in which this compound exerts its effects and the experimental approaches used to characterize its specificity, the following diagrams have been generated using Graphviz.

Caption: ATM Signaling Pathway Inhibition by this compound.

Caption: Experimental Workflow for this compound Specificity.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound's specificity.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay is fundamental for determining the direct inhibitory effect of a compound on a purified kinase.

-

Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of ATM and other kinases.

-

Materials:

-

Recombinant human ATM, DNA-PK, ATR, mTOR, and PI3K kinases.

-

Specific peptide substrates for each kinase.

-

This compound stock solution (in DMSO).

-

ATP (Adenosine triphosphate).

-

Kinase assay buffer.

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay).

-

Microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a microplate, add the recombinant kinase to each well.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the specific substrate and ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Measure the luminescence or fluorescence signal using a microplate reader.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Western Blot Analysis of ATM Signaling

This technique is used to assess the effect of this compound on the phosphorylation of ATM and its downstream targets in a cellular context.

-

Objective: To determine if this compound inhibits the autophosphorylation of ATM (e.g., at Ser1981) and the phosphorylation of its substrates (e.g., p53 at Ser15, CHK2 at Thr68, and H2AX at Ser139) in response to DNA damage.[4]

-

Cell Lines: Human glioma cell lines U87 and U1242 are commonly used.[4]

-

Materials:

-

Cell culture medium and supplements.

-

This compound.

-

Ionizing radiation source (e.g., X-ray irradiator).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-p53 (Ser15), anti-p53, anti-phospho-CHK2 (Thr68), anti-CHK2, anti-phospho-H2AX (Ser139; γ-H2AX), and a loading control (e.g., anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) detection reagents.

-

Imaging system.

-

-

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Pre-treat cells with various concentrations of this compound (e.g., 1, 3, 10 µM) or vehicle control for 1 hour.[4]

-

Expose cells to ionizing radiation (e.g., 5-10 Gy) to induce DNA damage.[4]

-

Harvest cells at different time points post-irradiation (e.g., 15, 30, 60 minutes).[4]

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the total protein or loading control to determine the relative levels of protein phosphorylation.

-

Clonogenic Survival Assay

This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of cell reproductive integrity after treatment.

-

Objective: To evaluate the radiosensitizing effect of this compound by measuring the survival of cells after combined treatment with the inhibitor and radiation.

-

Cell Lines: Human glioma cell lines U87 and normal fibroblasts (NFs) are often used.[4]

-

Materials:

-

Cell culture medium and supplements.

-

This compound.

-

Ionizing radiation source.

-

Culture plates.

-

Fixing solution (e.g., methanol:acetic acid, 3:1).

-

Staining solution (e.g., 0.5% crystal violet in methanol).

-

-

Procedure:

-

Prepare single-cell suspensions of the desired cell lines.

-

Seed a known number of cells into culture plates. The number of cells seeded is adjusted based on the expected survival fraction for each treatment condition.

-

Allow cells to attach for several hours.

-

Treat the cells with this compound (e.g., 3 µM) or vehicle control.[4]

-

Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).[5]

-

Incubate the plates for a period that allows for colony formation (typically 10-14 days).

-

Fix the colonies with the fixing solution and then stain with crystal violet.

-

Count the number of colonies (containing at least 50 cells).

-

Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition.

-

Plot the surviving fraction as a function of the radiation dose on a log-linear scale to generate cell survival curves. The dose enhancement ratio (DER) can be calculated to quantify the radiosensitizing effect of this compound.

-

Cell Migration and Invasion Assays

These assays are used to investigate the effect of this compound on the migratory and invasive capabilities of cancer cells.

-

Objective: To determine if this compound can inhibit the migration and invasion of glioma cells.

-

Cell Lines: Human glioma cell lines U87 and U1242 are suitable for these assays.[4]

-

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size).

-

Matrigel (for invasion assay).

-

Cell culture medium with and without serum.

-

This compound.

-

Fixing solution (e.g., methanol).

-

Staining solution (e.g., crystal violet).

-

Microscope.

-

-

Procedure for Migration Assay:

-

Seed serum-starved cells in the upper chamber of a Transwell insert in serum-free medium containing various concentrations of this compound.

-

Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Incubate for a sufficient time to allow cell migration (e.g., 24 hours).

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several random fields under a microscope.

-

-

Procedure for Invasion Assay:

-

The procedure is similar to the migration assay, with the key difference being that the upper surface of the Transwell membrane is coated with a layer of Matrigel to simulate the extracellular matrix.

-

Cells must degrade the Matrigel barrier to invade and migrate to the lower chamber.

-

Quantification is performed in the same manner as the migration assay.

-

Conclusion

This compound stands out as a highly potent and selective inhibitor of ATM kinase. The quantitative data from in vitro kinase assays unequivocally demonstrate its preferential activity against ATM compared to other closely related kinases. This high degree of specificity, validated through cellular assays that show a clear dependence on ATM for its effects, makes this compound an invaluable tool for elucidating the complex roles of ATM in the DNA damage response and other cellular processes. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further explore the multifaceted functions of ATM and to evaluate the therapeutic potential of ATM inhibition in various disease contexts, particularly in oncology. The continued investigation of this compound and next-generation ATM inhibitors holds the promise of advancing our understanding of fundamental cellular mechanisms and paving the way for novel therapeutic strategies.

References

- 1. Protocol to assess human glioma propagating cell migration on linear micropatterns mimicking brain invasion tracks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

Beyond ATM: A Technical Guide to the Off-Target Profile of KU-60019

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-60019 is a potent and highly selective second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2] With an IC50 of 6.3 nM for ATM, it offers a significant improvement in potency over its predecessor, KU-55933.[1][2][3][4] While renowned for its specificity, a comprehensive understanding of its interactions with other kinases is crucial for its application in both research and clinical development. This technical guide provides an in-depth overview of the known molecular targets of this compound beyond ATM, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Off-Target Kinase Profile

This compound has been extensively profiled against a large panel of protein kinases to determine its selectivity. The most significant off-target activities are observed against other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, namely DNA-dependent protein kinase (DNA-PKcs) and Ataxia-Telangiectasia and Rad3-related (ATR).

Quantitative Analysis of Off-Target Inhibition

The inhibitory activity of this compound against its primary target and key off-targets is summarized in the table below. The data highlights the remarkable selectivity of this compound for ATM.

| Target Kinase | IC50 (nM) | Selectivity vs. ATM | Reference |

| ATM | 6.3 | - | [1][3][4] |

| DNA-PKcs | 1,700 | ~270-fold | [1][3][4] |

| ATR | >10,000 | >1600-fold | [1][3][4] |

Kinase Selectivity Panel

In a broad screening panel, this compound was tested at a concentration of 1 µM against 229 different protein kinases. The results demonstrated a very high degree of selectivity, with minimal inhibition observed for the vast majority of the kinases in the panel.[1][5]

Table S1: Kinase Profiling of this compound at 1 µM

(A comprehensive list of the 229 kinases and the corresponding inhibition data can be found in the supplementary materials of the primary publication by Golding et al., Mol Cancer Ther 2009;8(10):2894–902.)

Minor inhibition was noted for some isoforms of phosphatidylinositol 3-kinase (PI3K). Specifically, at a 1 µM concentration, this compound inhibited PI3K (p110β/p85α) by 9%, PI3K (p120γ) by 3%, and PI3K (p110δ/p85α) by 27%. Notably, the mammalian target of rapamycin (mTOR), another PIKK family member, was not inhibited.

Indirect Effects on Pro-Survival Signaling

Beyond direct kinase inhibition, this compound has been shown to modulate key pro-survival signaling pathways, most notably by reducing the phosphorylation of AKT at the Serine-473 residue.[1][2][6] This effect is not due to direct inhibition of AKT or its upstream activators like PI3K, but rather an indirect consequence of ATM inhibition.

ATM-Dependent Regulation of Protein Phosphatase 2A (PP2A)

Research suggests that ATM regulates the activity of protein phosphatase 2A (PP2A), a major serine/threonine phosphatase.[6][7][8] ATM can phosphorylate the scaffolding subunit of PP2A (PR65/A), leading to its nuclear export and altered substrate specificity.[6][9] This ATM-dependent regulation of PP2A appears to be a key mechanism by which this compound influences AKT phosphorylation. By inhibiting ATM, this compound disrupts this regulatory axis, leading to increased PP2A activity towards AKT, resulting in its dephosphorylation and a subsequent reduction in pro-survival signaling.[1][6] This is supported by findings that the effect of this compound on AKT phosphorylation can be countered by the phosphatase inhibitor okadaic acid.[1][2]

Signaling Pathways and Experimental Workflows

ATM Signaling and this compound Intervention

The following diagram illustrates the central role of ATM in the DNA damage response and highlights the point of intervention for this compound. It also depicts the downstream signaling cascade leading to cell cycle arrest and DNA repair.

Experimental Workflow: Kinase Profiling

The determination of kinase selectivity is a critical step in the characterization of any inhibitor. The following diagram outlines a typical workflow for a kinase profiling assay, such as the Millipore KinaseProfiler™ service used for this compound.

Experimental Protocols

In Vitro Kinase Assays (General Protocol)

The following provides a generalized protocol for in vitro kinase assays to determine the IC50 values of inhibitors. Specific parameters such as enzyme and substrate concentrations, and buffer compositions, should be optimized for each kinase.

1. Reagents and Materials:

-

Purified recombinant kinase (ATM, DNA-PKcs, ATR)

-

Kinase-specific peptide substrate

-

This compound (or other test inhibitor) serially diluted in DMSO

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

[γ-33P]ATP or [γ-32P]ATP

-

ATP solution

-

Phosphocellulose filter paper

-

Stop solution (e.g., 75 mM phosphoric acid)

-

Scintillation cocktail and counter

2. Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, the specific peptide substrate, and the purified kinase.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture in a microplate.